![molecular formula C12H20O3 B14412330 (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal CAS No. 82065-65-4](/img/structure/B14412330.png)
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal is an organic compound characterized by its unique structure, which includes an oxane ring and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal typically involves the formation of the oxane ring followed by the introduction of the aldehyde group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxane ring. This is followed by the oxidation of the terminal alcohol group to form the aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as catalytic hydrogenation, cyclization, and selective oxidation, with careful control of reaction conditions to optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: (3R)-3-[(Oxan-2-yl)oxy]heptanoic acid.
Reduction: (3R)-3-[(Oxan-2-yl)oxy]hept-6-enol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-[(Oxan-2-yl)oxy]hept-6-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic regions of biomolecules, affecting their structure and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-[(Oxan-2-yl)oxy]heptanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enol: Similar structure but with a primary alcohol group instead of an aldehyde.
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal is unique due to its combination of an oxane ring and an aldehyde group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
82065-65-4 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
(3R)-3-(oxan-2-yloxy)hept-6-enal |
InChI |
InChI=1S/C12H20O3/c1-2-3-6-11(8-9-13)15-12-7-4-5-10-14-12/h2,9,11-12H,1,3-8,10H2/t11-,12?/m1/s1 |
Clé InChI |
NBQZCFRUPXJXQR-JHJMLUEUSA-N |
SMILES isomérique |
C=CCC[C@H](CC=O)OC1CCCCO1 |
SMILES canonique |
C=CCCC(CC=O)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


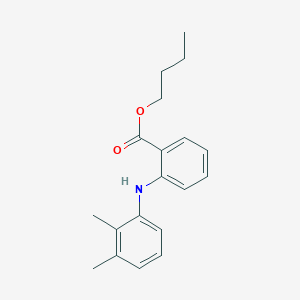

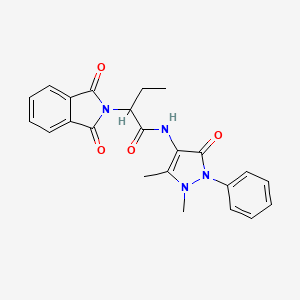
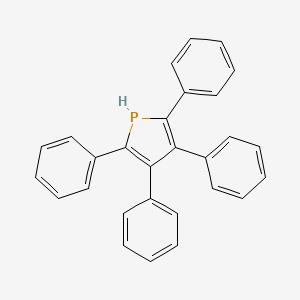
![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
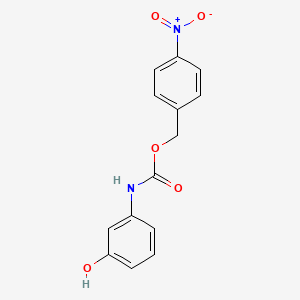
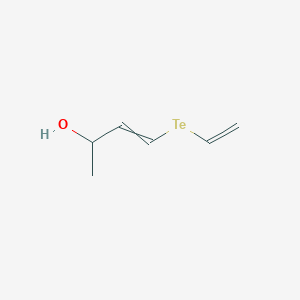
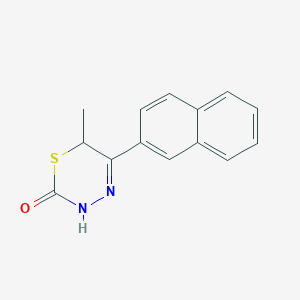
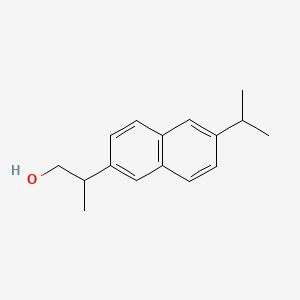


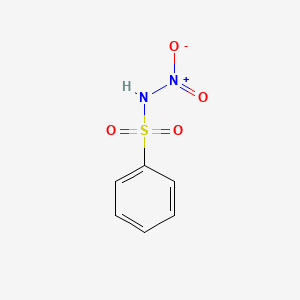
![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)

